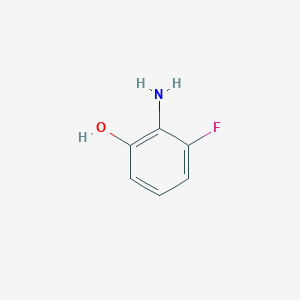

2-Amino-3-fluorophenol

説明

Significance of Aminophenol Derivatives in Modern Chemistry

Aminophenol derivatives are a class of organic compounds that feature both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenol (B47542) ring. These structures are of considerable interest in chemical research and industry, primarily due to their versatile reactivity, which allows them to serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. mdpi.comresearchgate.net Their utility is particularly prominent in the pharmaceutical sector, where the aminophenol scaffold is a recurring motif in various biologically active compounds. mdpi.combohrium.com For instance, meta-aminophenol derivatives are key components in drugs that inhibit the Na+/Ca2+ exchanger, lipoxygenase, and Hsp90. mdpi.com Beyond pharmaceuticals, these derivatives are also employed in the manufacturing of dyes and other specialty chemicals. nbinno.com The synthesis of substituted meta-aminophenol derivatives, however, can be challenging due to the ortho/para directing nature of the amino and hydroxyl groups in common electrophilic substitution reactions. mdpi.com This has spurred the development of novel synthetic strategies, such as copper-catalyzed cascade reactions, to achieve the desired substitution patterns efficiently. mdpi.comguidechem.com

The Role of Fluorine Substitution in Aromatic Compounds

The strategic incorporation of fluorine atoms into aromatic compounds is a powerful and widely used tool in medicinal chemistry and materials science. tandfonline.comchimia.ch This is because the substitution of hydrogen with fluorine can dramatically alter a molecule's properties without significantly changing its size, as the two atoms have comparable van der Waals radii (1.20 Å for hydrogen vs. 1.47 Å for fluorine). tandfonline.comchimia.ch This subtle change can lead to profound effects on the molecule's chemical reactivity, stability, and biological function. chimia.ch

Fluorine's extreme electronegativity, the highest of any element, is the primary source of its influence on the electronic properties of aromatic rings. tandfonline.comnumberanalytics.com When attached to a benzene (B151609) ring, fluorine acts as a strong electron-withdrawing group through the sigma bond (inductive effect, -I), which lowers the electron density of the ring. numberanalytics.comoup.com This withdrawal of electron density generally deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com However, fluorine can also donate electron density through its lone pairs into the π-system of the ring (resonance effect, +R), which can partially offset the inductive effect, particularly at the ortho and para positions. scispace.com

This dual electronic nature has significant consequences for reactivity. The electron-withdrawing effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and enhancing stability. numberanalytics.comresearchgate.net In nucleophilic aromatic substitution (SNAr) reactions, the presence of a fluorine atom often accelerates the reaction rate because the rate-determining step is the nucleophilic attack on the electron-poor ring, not the breaking of the strong carbon-fluorine bond. masterorganicchemistry.com

In the realm of drug design and development, fluorine substitution is a key strategy for enhancing a molecule's pharmacological profile. tandfonline.comchimia.ch The introduction of fluorine can lead to improved metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger (bond energy of ~485 kJ/mol) than the carbon-hydrogen (C-H) bond (~416 kJ/mol), making it more resistant to metabolic cleavage by enzymes. tandfonline.comchimia.ch This can prevent unwanted metabolism at that site, prolonging the drug's action. tandfonline.com

Furthermore, fluorine substitution often increases the lipophilicity of a compound. tandfonline.comscispace.comwikipedia.org This enhanced ability to dissolve in lipids can improve a drug's absorption and its ability to permeate cell membranes, leading to increased bioavailability. wikipedia.orgnih.gov For drugs targeting the central nervous system, increased lipophilicity can facilitate passage across the blood-brain barrier. scispace.com The altered electronic distribution caused by fluorine can also change the acidity or basicity (pKa) of nearby functional groups, which can optimize a drug's solubility and membrane permeability. tandfonline.comnih.gov

Overview of 2-Amino-3-fluorophenol as a Research Target

This compound (CAS No. 53981-23-0) is a specific fluorinated aromatic compound that has garnered attention as a valuable building block in organic synthesis. sigmaaldrich.com Its structure combines the functionalities of an aminophenol with the unique properties imparted by a fluorine substituent. This trifunctional arrangement—an amino group, a hydroxyl group, and a fluorine atom on a benzene ring—provides multiple reactive sites for constructing more elaborate molecular architectures.

The compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For example, it serves as a precursor in the creation of complex heterocyclic systems and other highly functionalized molecules where the fluorine atom is strategically placed to enhance biological activity or stability. Research has explored various synthetic routes to produce this compound, often starting from precursors like 3-fluoro-2-nitrophenol (B1304201), which is then reduced to yield the final product. guidechem.com Its utility has been demonstrated in the synthesis of biologically active molecules, where the presence and position of the fluorine atom are critical for the desired therapeutic or pesticidal effects. researchgate.nettandfonline.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 53981-23-0 | nih.gov |

| Molecular Formula | C₆H₆FNO | nih.gov |

| Molecular Weight | 127.12 g/mol | nih.gov |

| Appearance | Solid | fluorochem.co.uk |

| SMILES | C1=CC(=C(C(=C1)F)N)O | nih.gov |

| InChIKey | QOZLOYKAFDTQNU-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLOYKAFDTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382286 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-23-0 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 Fluorophenol

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing 2-Amino-3-fluorophenol rely on well-established chemical reactions, including diazotization, amination, and hydrogenation. These pathways often involve multi-step processes starting from readily available precursors.

Diazotization and Reduction Pathways

Diazotization reactions are a cornerstone in the synthesis of various aromatic compounds. In the context of this compound, a common strategy involves the diazotization of an aminophenol precursor followed by subsequent reactions. For instance, m-aminophenol can be used as a starting material. It undergoes a fluoro-substitution reaction in an organic solvent using anhydrous hydrofluoric acid, with a diazotization reagent like KNO2. google.com This approach alleviates the environmental pressures associated with recovering hydrofluoric acid. google.com

Another pathway involves the diazotization of sulfanilic acid, followed by an azo reaction with m-fluorophenol. The resulting 4-(2-fluoro-4-hydroxybenzene azo-group) Phenylsulfonic acid is then reduced with sodium bisulfite to yield the target product. google.com Similarly, 3-fluoro-4-aminophenol has been synthesized through the condensation of 3-fluorophenol (B1196323) with phenyldiazonium chloride, followed by reduction of the isolated diazo compound with sodium dithionite. google.com However, this method is noted for being a two-stage process with a relatively low yield of 54%. google.com

| Starting Material | Reagents | Key Intermediates | Product | Reference |

| m-Aminophenol | Anhydrous hydrofluoric acid, KNO2 | Diazonium salt | 3-Fluorophenol | google.com |

| Sulfanilic acid, m-Fluorophenol | Diazotization reagents, Sodium bisulfite | 4-(2-fluoro-4-hydroxybenzene azo-group) Phenylsulfonic acid | 4-Amino-3-fluorophenol (B140874) | google.com |

| 3-Fluorophenol | Phenyldiazonium chloride, Sodium dithionite | Diazo compound | 3-Fluoro-4-aminophenol | google.com |

Amination of Fluorophenol Precursors

The direct amination of fluorophenol precursors presents another viable synthetic route. This typically involves the introduction of an amino group onto a fluorinated phenol (B47542) ring. While direct amination can be challenging, related strategies often involve nitration followed by reduction. A practical synthesis of 4-amino-3-fluorophenol starts with 3-fluorophenol. researchgate.net

Hydrogenation of Fluoronitrobenzene Derivatives

A widely employed and often high-yielding method for producing aminofluorophenols is the catalytic hydrogenation of corresponding fluoronitrophenol derivatives. For example, 4-Amino-3-fluorophenol can be synthesized from p-nitrophenol through catalytic hydrogenation, followed by sulfonation, a fluorine substitution reaction to introduce the fluorine at the 3-position, and finally desulfonation and extraction. nbinno.comchemicalbook.com

A more direct approach involves the hydrogenation of o-fluoronitrobenzene. This reaction can be carried out in an acidic medium within a high-pressure reactor, leading to a conversion rate of nearly 100% and a selectivity of around 92% for 4-amino-3-fluorophenol. google.com The product is obtained as a colorless crystal with a purity of up to 99%. google.com Another method describes the reduction of o-fluoronitrobenzene with metallic aluminum in 9-20% sulfuric acid. google.com The hydrogenation of 3-fluoro-4-nitrophenol (B151681) using 10% palladium on activated carbon as a catalyst in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) also yields 4-Amino-3-fluorophenol in quantitative amounts. chemicalbook.com

| Starting Material | Catalyst/Reagents | Solvent/Conditions | Product | Reference |

| p-Nitrophenol | Catalytic hydrogenation, Sulfonation, Fluorine substitution, Desulfonation | - | 4-Amino-3-fluorophenol | nbinno.comchemicalbook.com |

| o-Fluoronitrobenzene | Heterogeneous catalyst | Acidic medium, High-pressure reactor | 4-Amino-3-fluorophenol | google.com |

| o-Fluoronitrobenzene | Metallic aluminum | 9-20% Sulfuric acid | 4-Amino-3-fluorophenol | google.com |

| 3-Fluoro-4-nitrophenol | 10% Palladium on activated carbon, Hydrogen | Ethanol, Tetrahydrofuran | 4-Amino-3-fluorophenol | chemicalbook.com |

Novel Catalytic Approaches in Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of complex organic molecules, including this compound. These novel methods often offer milder reaction conditions, higher selectivity, and improved efficiency.

Transition-Metal Catalysis in Amination and Fluorination

Transition-metal catalysis has become a powerful tool for forming carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds. nih.govnih.gov These methods provide atom-economical alternatives to traditional cross-coupling reactions. nih.gov For instance, transition-metal-catalyzed direct C-H amination has emerged as a step- and atom-economical approach. nih.gov Rhodium(III) and Iridium(III) catalysts have been successfully used for the direct C-H amination of arenes with organic azides as the nitrogen source under mild conditions. nih.gov

In the realm of fluorination, palladium-catalyzed methods have been developed for the formation of allylic C-F bonds from various precursors. beilstein-journals.org Furthermore, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives using nucleophilic fluoride (B91410) sources like AgF in combination with a hypervalent iodine oxidant has been reported. researchgate.net Copper-catalyzed fluorination of internal allylic bromides has also been achieved using Et3N·3HF as the fluorine source. nih.gov

Photocatalytic Methods for Aromatic Functionalization

Visible-light photocatalysis has gained significant traction as a sustainable and environmentally friendly approach for organic synthesis. mdpi.comepfl.ch This methodology utilizes light as an energy source to drive chemical reactions at ambient temperatures. mdpi.com Photocatalytic strategies have been developed for the α-functionalization of amines, providing a mild and atom-economical route to synthesize α-branched amines. nih.gov

While direct photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalytic C-H functionalization are applicable. epfl.ch For example, photocatalytic systems using iridium(III) complexes have been employed for the C-N cross-coupling of unprotected phenols and pyridines. scispace.com Additionally, photocatalytic methods for the direct C-H alkylation of heterocycles like 2,1,3-benzothiadiazole (B189464) have been developed using visible light. scispace.com The combination of photoredox catalysis with electrocatalysis, known as electro-photocatalysis, has also emerged as a powerful technique for C(sp3)−H bond functionalization, offering a sustainable alternative to traditional methods that rely on stoichiometric oxidants. uni-regensburg.de

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound and related compounds is pivotal in reducing the environmental footprint of its production. A key strategy is the utilization of environmentally benign solvents. For instance, water has been successfully employed as a solvent in all three steps of a synthesis for the related 2-amino-3-fluorobenzoic acid, highlighting a significant advantage for large-scale production orgsyn.org.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound hinges on the careful optimization of various reaction parameters. Systematic approaches, such as factorial design, can be employed to study the influence of factors like temperature, pressure, solvent, pH, and reactant concentrations to maximize product conversion and purity rsc.org.

Solvent Effects on Reactivity

The choice of solvent is critical as it can significantly influence reaction rates, pathways, and the solubility of reactants and intermediates. In the synthesis of this compound and its precursors, a variety of solvents are used, each selected for its specific properties in a given reaction step.

For example, in the preparation of a 2-fluoro-6-nitrophenyl trifluoromethanesulfonate (B1224126) intermediate, polar aprotic solvents like acetone (B3395972) are used to facilitate the reaction between 2-fluoro-6-nitrophenol (B128858) and trifluoromethanesulfonyl chloride in the presence of potassium carbonate prepchem.com. Following the reaction, a less polar solvent, diethyl ether, is used for extraction and washing prepchem.com. The catalytic hydrogenation of 3-fluoro-2-nitrophenol (B1304201) to this compound is effectively carried out in a polar protic solvent like ethanol (EtOH), which readily dissolves the starting material and is compatible with the hydrogen gas and Pd/C catalyst guidechem.com. For certain hydrogenation steps, toluene (B28343) may be preferred, especially if debenzylation occurs concurrently, as toluene is the resulting by-product google.com.

| Reaction Step | Solvent | Purpose / Effect | Reference |

|---|---|---|---|

| Formation of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate | Acetone | Reaction medium for nucleophilic substitution. | prepchem.com |

| Work-up of 2-fluoro-6-nitrophenyl trifluoromethanesulfonate | Diethyl ether | Used for extraction and washing of the product. | prepchem.com |

| Catalytic reduction of 3-fluoro-2-nitrophenol | Ethanol (EtOH) | Solubilizes the reactant for hydrogenation. | guidechem.com |

| Hydrogenation (general) | Toluene | Preferred solvent when debenzylation is a concurrent reaction. | google.com |

| Synthesis of 2-amino-3-fluorobenzoic acid | Water | An environmentally benign solvent used throughout the synthesis. | orgsyn.org |

pH Influence on Reaction Regioselectivity and Rate

The pH of the reaction medium is a crucial parameter that can dictate the outcome of the synthesis, particularly in steps involving acid-base-sensitive functional groups like the amino and hydroxyl groups of this compound. It plays a significant role in both reaction control and product isolation.

In synthetic routes for closely related compounds, pH adjustments are critical for purification. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, the pH is adjusted to 1 by the addition of concentrated hydrochloric acid to induce precipitation of the final product . In another variation of this synthesis, the pH is carefully brought to a range of 4-5 to facilitate precipitation orgsyn.org. The synthesis of the isomeric 4-amino-3-fluorophenol demonstrates the use of a highly basic pH for purification, where the pH is adjusted to 10.5 to enable extraction of the product patsnap.com. The protonation state of the amino and phenol groups, which is governed by pH, directly affects their nucleophilicity and electrophilicity, thereby influencing reaction rates and the regioselectivity of further functionalization nih.gov.

| Compound/Process | pH Value | Role of pH | Reference |

|---|---|---|---|

| Isolation of 2-amino-3-fluorobenzoic acid | 1 | Acidification to induce product precipitation. | |

| Isolation of 2-amino-3-fluorobenzoic acid | 4-5 | Controlled acidification for product precipitation. | orgsyn.org |

| Extraction of 4-amino-3-fluorophenol | 10.5 | Adjustment to basic conditions to facilitate extraction. | patsnap.com |

| Neutralization of 7-fluoro-8-quinolinol synthesis | 6-7 | Neutralization of the aqueous phase before extraction. |

Temperature and Pressure Considerations

Temperature and pressure are fundamental parameters that are carefully controlled to ensure optimal reaction kinetics, yield, and safety. Syntheses involving this compound and its intermediates are performed under a wide range of these conditions. For example, the reaction of this compound with ethylene (B1197577) oxide is conducted at elevated temperatures of 80–120°C and under pressure to drive the reaction forward vulcanchem.com. In contrast, a step in an alternative synthesis route requires significant cooling to -40°C during the addition of boron tribromide to ensure selectivity and prevent side reactions guidechem.com.

Catalytic hydrogenations are often run at specific pressures to enhance the rate of reaction. The reduction of 2-fluoro-6-nitrophenol can be performed under a slight excess pressure of hydrogen gas google.com. A more defined pressure of 0.2 MPa is used in the hydrogenation of p-nitrophenol to p-aminophenol, a similar transformation patsnap.com. Temperature control is also vital in multi-step syntheses, such as heating to 70°C and then to 80°C during the preparation of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin (B1296980) .

| Reaction Step | Temperature | Pressure | Reference |

|---|---|---|---|

| Reaction with ethylene oxide | 80–120°C | Elevated | vulcanchem.com |

| Demethylation with BBr₃ | -40°C | Atmospheric | guidechem.com |

| Catalytic hydrogenation | Room Temperature | Slight excess H₂ pressure | google.com |

| Hydrogenation of p-nitrophenol | 70°C | 0.2 MPa | patsnap.com |

| Ring opening of 7-fluoroisatin | Rises to 30-40°C | Atmospheric | orgsyn.org |

| Synthesis from 2-amino-6-fluorophenol | 140°C | Sealed vessel (elevated) |

Isolation and Purification Techniques for High-Purity Compound

Obtaining this compound in high purity is essential for its use in subsequent applications, particularly in the pharmaceutical industry. A multi-step approach combining several physical and chemical techniques is typically required.

Following synthesis, the crude product is often isolated by filtration to separate it from the reaction mixture or catalyst guidechem.comprepchem.com. The isolated solid can then be subjected to recrystallization , a powerful technique for purification. Common solvent systems for recrystallization include acetone/water orgsyn.org and ethanol-water mixtures . Cooling the solution, sometimes in an ice bath, is a standard method to maximize the yield of crystallized product orgsyn.orggoogle.com.

Liquid-liquid extraction is frequently used to separate the product from impurities based on differential solubility. Ethyl acetate (B1210297) is a common solvent for extracting aminophenol derivatives from aqueous solutions orgsyn.orgtdcommons.org. The organic extracts are often washed with water, brine, or a sodium bicarbonate solution to remove residual acids, bases, and salts guidechem.com.

For challenging separations, column chromatography over a stationary phase like silica (B1680970) gel is employed. This technique can separate the desired product from closely related by-products, yielding a highly pure compound .

Finally, residual solvents are removed through drying , which can be accomplished by heating under reduced pressure or by using a desiccant such as phosphorus pentoxide (P₄O₁₀) orgsyn.org. The final purity is often assessed by analytical methods, with gas chromatography (GC) analysis confirming 100% purity in some optimized procedures google.com.

| Technique | Description | Reference |

|---|---|---|

| Filtration | Separation of solid product from liquid reaction mixture or catalyst. | guidechem.com |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., acetone/water) and cooling to form pure crystals. | orgsyn.org |

| Extraction | Using a solvent like ethyl acetate to selectively dissolve and isolate the product from an aqueous phase. | orgsyn.orgtdcommons.org |

| Column Chromatography | Passing the product through a silica gel column to separate it from impurities. | |

| Drying under Vacuum | Removing residual solvents at low pressure to obtain the final, dry solid. | |

| Distillation | Purifying by separating components based on boiling point, often used for removing solvents. | google.com |

Mechanistic Investigations of Reactions Involving 2 Amino 3 Fluorophenol

Reaction Kinetics and Rate Studies

Kinetic studies are crucial for elucidating reaction mechanisms, offering quantitative data on how reaction rates respond to changes in conditions. For aminophenols, these investigations often focus on oxidative reactions.

The progress of reactions involving substituted aminophenols is frequently monitored using UV-Visible (UV-Vis) spectrophotometry. A prominent reaction of 2-aminophenol (B121084) is its oxidative dimerization to form 2-aminophenoxazin-3-one, a colored compound. The formation of this product can be tracked by measuring the increase in absorbance at its characteristic maximum wavelength (λmax), which is around 433 nm.

In a typical kinetic experiment for the oxidation of 2-aminophenol, the reaction is initiated by adding an oxidizing agent to a solution of the aminophenol in a suitable buffer. The mixture's absorbance is then recorded over time. The rate of reaction is determined from the initial slope of the absorbance versus time plot. This technique allows for the systematic study of how factors like substrate concentration, oxidant concentration, pH, and temperature affect the reaction rate. While specific studies on 2-Amino-3-fluorophenol are not prevalent, this spectroscopic method is the standard approach that would be employed. The introduction of the fluorine atom is not expected to shift the λmax of the resulting phenoxazinone chromophore dramatically, making UV-Vis spectroscopy a viable monitoring technique.

The rate of reactions involving 2-aminophenol derivatives is often highly dependent on the pH of the solution. This is because the protonation states of the amino (-NH2) and hydroxyl (-OH) groups significantly influence the molecule's reactivity as a nucleophile and its susceptibility to oxidation. For 2-aminophenol, the pKa values for the protonated amino group and the hydroxyl group are approximately 4.78 and 9.97, respectively wikipedia.org.

Studies on the auto-oxidation of 2-aminophenol show that the reaction rate increases as the pH becomes more alkaline. This is because deprotonation of the phenolic hydroxyl group forms the more easily oxidized phenolate (B1203915) anion. A plot of the reaction rate constant versus pH (a pH-rate profile) typically shows a sharp increase in the rate as the pH approaches and surpasses the pKa of the hydroxyl group.

For this compound, the fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect is expected to increase the acidity (i.e., lower the pKa values) of both the ammonium (B1175870) and the phenolic protons compared to the unsubstituted 2-aminophenol. A lower pKa for the hydroxyl group would imply that the more reactive phenolate species is formed at a lower pH. Consequently, the pH-rate profile for the oxidation of this compound would be expected to be shifted to a lower pH range compared to that of 2-aminophenol.

Table 1: Acidity Constants of 2-Aminophenol and Expected Influence of a Fluorine Substituent

| Compound | Functional Group | Experimental pKa | Expected pKa for this compound | Rationale for Change |

| 2-Aminophenol wikipedia.org | Amino (pKa of -NH3+) | 4.78 | < 4.78 | Electron-withdrawing fluorine atom stabilizes the neutral amine relative to the protonated form. |

| 2-Aminophenol wikipedia.org | Hydroxyl (-OH) | 9.97 | < 9.97 | Electron-withdrawing fluorine atom stabilizes the phenolate anion, increasing the acidity of the phenol (B47542). |

Exploration of Reaction Mechanisms

The mechanisms of reactions involving this compound are dictated by its functional groups, which allow for oxidative coupling, nucleophilic attack, and the formation of radical species.

The most studied reaction pathway for 2-aminophenols is oxidative coupling. In the presence of an oxidizing agent (such as enzymes like phenoxazinone synthase, metal complexes, or even atmospheric oxygen), two molecules of 2-aminophenol couple to form the heterocyclic compound 2-aminophenoxazin-3-one. iitkgp.ac.inchemcess.com The generally accepted mechanism involves a series of oxidation and condensation steps nih.gov:

Oxidation of one molecule of 2-aminophenol to an electrophilic quinone imine intermediate.

Nucleophilic attack by a second molecule of 2-aminophenol onto this quinone imine.

Further oxidation and intramolecular cyclization to yield the final phenoxazinone product.

The presence of the fluorine atom in this compound would influence this pathway. Its electron-withdrawing nature would make the initial oxidation step more difficult (requiring a stronger oxidant or harsher conditions) but would make the intermediate quinone imine more electrophilic and thus more susceptible to nucleophilic attack.

Information regarding the defined reductive pathways of this compound is scarce in the literature. In principle, the aromatic ring could be reduced under high pressure hydrogenation, but this is not a commonly explored reaction.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, typically requiring the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.

In this compound, the fluorine atom is a potential leaving group. However, the amino (-NH2) and hydroxyl (-OH) groups are both powerful electron-donating groups. Their presence increases the electron density of the aromatic ring, making it less electrophilic and strongly deactivating it towards nucleophilic attack. Therefore, standard SNAr reactions are not a favorable pathway for this compound under typical conditions. For such an electron-rich fluoroarene to undergo substitution, unconventional methods such as photoredox catalysis, which proceeds via a cation radical intermediate, would likely be required.

Many oxidative reactions of phenols proceed via radical intermediates. In the copper-catalyzed oxidation of 2-aminophenol, kinetic and spectroscopic evidence points to the formation of a substrate radical. iitkgp.ac.in The proposed mechanism involves the formation of a "Cu(I)–(substrate radical)" species. iitkgp.ac.in

The pathway is thought to involve the following steps:

Coordination of the 2-aminophenol to the Cu(II) center.

An intramolecular electron transfer from the phenol to the metal center, generating a Cu(I) species and an aminophenoxyl radical.

This radical intermediate then participates in the coupling reactions that lead to the final phenoxazinone product.

For this compound, a similar radical pathway is highly plausible. The initial formation of the aminophenoxyl radical would be a key step. The stability and subsequent reactivity of this radical would be influenced by the fluorine substituent. The electron-withdrawing nature of fluorine could affect the spin density distribution on the aromatic ring, potentially influencing the regioselectivity of the subsequent coupling steps.

Role of Active-Site Residues in Enzymatic Reactions

While specific enzymatic reactions involving this compound are not extensively documented in publicly available literature, the principles of enzyme catalysis provide a framework for understanding its potential interactions. Enzymes achieve their remarkable catalytic efficiency and specificity through the precise arrangement of amino acid residues within their active sites. nih.govnih.gov These residues can play several key roles in a reaction involving a substrate like this compound.

The active site, often located in a cleft or pocket of the enzyme's tertiary structure, creates a microenvironment that facilitates the chemical transformation. nih.gov For a molecule such as this compound, the amino and hydroxyl groups would be key interaction points.

Potential Interactions in an Enzyme Active Site:

| Type of Interaction | Potential Residue(s) | Role in Catalysis |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine | Orientation and stabilization of the substrate; activation of the hydroxyl or amino group. |

| Acid-Base Catalysis | Histidine, Aspartate, Glutamate, Lysine, Arginine | Proton donation or abstraction to facilitate nucleophilic attack or leaving group departure. |

| Hydrophobic Interactions | Phenylalanine, Tryptophan, Tyrosine, Leucine, Isoleucine, Valine | Binding and positioning of the aromatic ring of the substrate. |

This table presents hypothetical interactions based on general principles of enzyme catalysis.

For instance, a strategically positioned basic residue could deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. Conversely, an acidic residue could protonate the amino group, modifying its reactivity or solubility within the active site. The fluorine atom, with its electron-withdrawing nature, would influence the pKa of the adjacent amino and hydroxyl groups, thereby affecting the ease with which these interactions occur. The precise positioning of the substrate by the enzyme active site is crucial for bringing the reacting groups into close proximity and in the correct orientation for the reaction to proceed, a concept known as the proximity effect. harvard.edu

Proposed Mechanisms for Derivative Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic derivatives, such as benzoxazoles. chemicalbook.com The synthesis of a benzoxazole (B165842) derivative from this compound and an aldehyde can be proposed to proceed through a well-established reaction pathway.

The reaction is typically initiated by the nucleophilic attack of the amino group of this compound on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final benzoxazole product.

Proposed Mechanism for Benzoxazole Formation:

Schiff Base Formation: The amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde. A proton transfer and subsequent loss of a water molecule lead to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The phenolic hydroxyl group then acts as a nucleophile, attacking the imine carbon. This step results in the formation of a five-membered heterocyclic ring.

Dehydration/Aromatization: The final step involves the elimination of a molecule of water from the cyclic intermediate, leading to the formation of the stable, aromatic benzoxazole ring system.

The presence of the fluorine atom can influence the rate of these steps. Its electron-withdrawing nature can decrease the nucleophilicity of the amino group, potentially slowing down the initial attack on the aldehyde. However, it may also increase the acidity of the phenolic proton, facilitating the final dehydration step.

Conformer-Specific Reactivity Studies

Molecules with rotatable bonds, like this compound, can exist as different conformers. While direct studies on the conformer-specific reactivity of this compound are limited, research on the analogous molecule, 3-aminophenol (B1664112), provides significant insights into how different spatial arrangements of functional groups can influence chemical reactions. nih.govlibretexts.org

Spatial Separation of Conformers and Reactivity

In molecules like aminophenols, rotation around the C-O and C-N bonds can lead to different conformers. For instance, the orientation of the hydroxyl and amino groups relative to each other can differ. These conformers can be spatially separated in a molecular beam using inhomogeneous electric fields, allowing for the study of their individual reactivities. nih.govlibretexts.org This technique has been successfully applied to 3-aminophenol, demonstrating that different conformers can indeed exhibit distinct chemical behaviors.

Influence of Conformer-Specific Interactions on Reaction Rates

Studies on the reaction of spatially separated conformers of 3-aminophenol with cold ions have shown that the reaction rate constants can differ significantly between conformers. nih.govlibretexts.org This difference in reactivity is attributed to the distinct long-range ion-molecule interaction potentials of each conformer. The specific orientation of the polar -OH and -NH2 groups in each conformer leads to variations in their dipole moments and polarizabilities, which in turn affects how they interact with an approaching reactant. It is highly probable that similar conformer-specific reaction dynamics would be observed for this compound.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry serves as a powerful tool for investigating reaction mechanisms, especially for systems where experimental studies are challenging. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure and predict the reactivity of molecules like this compound. researchgate.netrsc.org

Molecular Orbital Calculations and Reactivity Predictions

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and where a nucleophilic attack is likely to originate. For this compound, the HOMO is expected to have significant contributions from the amino and hydroxyl groups, as well as the aromatic pi system.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and where an electrophilic attack is likely to occur.

Predicted Reactivity Based on Molecular Orbitals:

| Molecular Orbital | Predicted Reactivity | Influencing Factors |

| HOMO | Nucleophilic attack from the amino or hydroxyl groups. Electrophilic aromatic substitution on the ring. | The electron-donating character of the amino and hydroxyl groups increases the energy of the HOMO. The fluorine atom's electron-withdrawing effect will modulate the electron density distribution. |

| LUMO | Susceptibility to attack by strong electrophiles. | The energy of the LUMO will be lowered by the presence of the electronegative fluorine atom, potentially increasing its reactivity towards nucleophiles in certain reactions. |

This table outlines predicted reactivity based on general principles of frontier molecular orbital theory.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Table 1: Illustrative DFT-Calculated Parameters for Aminophenol Analogues

| Parameter | Illustrative Value Range | Significance |

| HOMO Energy | -5 to -6 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | 1 to 2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| O-H Bond Dissociation Energy | ~80-90 kcal/mol | Represents the energy required to break the O-H bond, indicating susceptibility to oxidation. |

| N-H Bond Dissociation Energy | ~90-100 kcal/mol | Represents the energy required to break an N-H bond, indicating susceptibility to oxidation. |

| Note: The values in this table are illustrative and based on general data for aminophenols. Specific calculated values for this compound were not available in the search results. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a quantum chemical technique that translates complex molecular orbitals into a more intuitive, localized framework of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for a quantitative evaluation of electron delocalization, hyperconjugative interactions, and the distribution of charge within a molecule. youtube.comnumberanalytics.com

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (Filled) | Acceptor NBO (Empty) | Illustrative Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

| Lone Pair (N) | π* (C=C) | 5-10 | π-delocalization, resonance |

| Lone Pair (O) | σ* (C-F) | 1-3 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | 2-5 | Hyperconjugation |

| Note: This table presents hypothetical examples of interactions and stabilization energies that could be determined for this compound through NBO analysis. Specific data was not available in the provided search results. |

Compound Index

Derivatization Strategies and Synthetic Applications

Functionalization at Amino and Hydroxyl Groups

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the 2-Amino-3-fluorophenol molecule provides two reactive sites for functionalization. These groups can be selectively or simultaneously modified through various chemical reactions to introduce new functional moieties and build more complex molecular architectures.

Acylation and alkylation are fundamental strategies for modifying the amino and hydroxyl groups of this compound. libretexts.orglibretexts.org These reactions involve the introduction of acyl (R-C=O) and alkyl (R) groups, respectively, which can significantly alter the electronic and steric properties of the parent molecule.

Acylation: This process typically involves reacting this compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. The amino group is generally more nucleophilic than the hydroxyl group and will preferentially react under neutral or slightly basic conditions. Selective acylation of the amino group can be achieved, followed by acylation of the hydroxyl group under different reaction conditions if desired. This differential reactivity allows for the stepwise synthesis of N-acylated, O-acylated, and N,O-diacylated derivatives.

Alkylation: Alkylation introduces an alkyl group onto the amino or hydroxyl function. libretexts.org This is commonly achieved using alkyl halides or other alkylating agents. libretexts.org Similar to acylation, the amino group's higher nucleophilicity often leads to preferential N-alkylation. The choice of reaction conditions, including the base and solvent, can influence the selectivity and efficiency of the alkylation process. Polyalkylation can be a competing reaction, particularly at the amino group. libretexts.org

The strategic application of acylation and alkylation reactions on this compound provides a powerful tool for creating a diverse library of derivatives with tailored properties for various scientific investigations.

The amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. mdpi.com These compounds, characterized by an imine (-C=N-) functional group, are valuable intermediates in organic synthesis and have been explored for their diverse biological activities. mdpi.comnih.gov

The synthesis of Schiff bases from this compound is typically carried out by refluxing the two reactants in a suitable solvent, often with catalytic amounts of acid. mdpi.com The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine.

A variety of aldehydes and ketones can be employed in this reaction, leading to a wide array of Schiff base derivatives with different substituents. mdpi.com For instance, the reaction of this compound with substituted benzaldehydes yields a series of N-(substituted-benzylidene)-2-amino-3-fluorophenols. The electronic nature of the substituents on the aldehyde can influence the reaction rate and the properties of the resulting Schiff base.

The presence of both nitrogen and oxygen donor atoms in this compound and its derivatives, particularly Schiff bases, makes them excellent ligands for coordinating with metal ions. rsc.org The formation of metal complexes can significantly alter the physicochemical properties and biological activities of the organic ligand.

Schiff bases derived from 2-aminophenols can act as bidentate ligands, coordinating to a metal center through the imine nitrogen and the phenolic oxygen. rsc.org The fluorine substituent on the aromatic ring of this compound can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Studies have shown that Schiff bases of 2-aminophenol (B121084) can form stable complexes with a variety of metal ions, including copper(II), zinc(II), and nickel(II). rsc.org The formation of these complexes is often evidenced by changes in spectroscopic properties, such as UV-Vis and infrared spectra, as well as by electrochemical methods. rsc.org These metal complexes have been investigated for their potential as catalysts and as materials with interesting electronic and magnetic properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing various functional groups onto an aromatic ring. masterorganicchemistry.comlibretexts.org In the case of this compound, the existing amino, hydroxyl, and fluoro substituents on the benzene (B151609) ring direct the position of incoming electrophiles. Both the amino and hydroxyl groups are strongly activating and ortho-, para-directing groups, while the fluorine atom is a deactivating but also ortho-, para-directing group.

The interplay of these directing effects determines the regioselectivity of EAS reactions. The powerful activating and directing influence of the amino and hydroxyl groups generally dominates, favoring substitution at the positions ortho and para to them. However, steric hindrance from the existing substituents can also play a significant role in determining the final product distribution.

Common EAS reactions that can be applied to this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively. masterorganicchemistry.com However, the presence of the amino group can complicate Friedel-Crafts reactions, as it can react with the Lewis acid catalyst. libretexts.org Protecting the amino group, for instance as an amide, can circumvent this issue. libretexts.org

The ability to functionalize the aromatic ring of this compound through electrophilic substitution provides a pathway to synthesize a wide range of polysubstituted aromatic compounds with potential applications in various fields of chemistry.

Cyclization Reactions to Form Heterocyclic Systems

The ortho-disposed amino and hydroxyl groups in this compound make it an ideal starting material for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions involve the formation of a new ring that incorporates the nitrogen and oxygen atoms of the precursor.

Benzoxazoles: Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry. rsc.org The synthesis of benzoxazoles from 2-aminophenols is a well-established and versatile method. rsc.orgorganic-chemistry.org The reaction of this compound with various reagents can lead to the formation of fluorine-substituted benzoxazoles.

A common approach involves the condensation of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, esters, or amides). nih.govnih.gov This reaction typically proceeds via the formation of an intermediate N-acyl-2-aminophenol, which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole (B165842) ring system. The use of different carboxylic acids allows for the introduction of various substituents at the 2-position of the benzoxazole core. nih.gov

Alternative methods for benzoxazole synthesis from 2-aminophenols include reactions with aldehydes, followed by oxidative cyclization, or with β-diketones. organic-chemistry.org The fluorine atom on the benzoxazole ring, derived from the this compound precursor, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Benzoxazines: Benzoxazines are another class of heterocyclic compounds that can be synthesized from phenolic precursors. researchgate.net The synthesis of benzoxazine (B1645224) monomers often involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269) in a one-pot reaction known as the Mannich condensation. researchgate.net While the direct use of this compound in a traditional benzoxazine synthesis might be complex due to the presence of the reactive amino group, its derivatives could potentially be employed.

More relevant to the structure of this compound is the synthesis of tricyclic benzoxazines. One-pot multienzyme cascade reactions have been developed for the synthesis of tricyclic benzoxazine derivatives from phenolic acids and amino acids. nih.gov This approach involves an oxidative coupling followed by tandem intramolecular ring closures. nih.gov The structural motif of this compound could potentially be incorporated into such complex heterocyclic systems, offering a route to novel fluorinated benzoxazine architectures.

Formation of Chromene and Pyridine (B92270) Derivatives

Detailed synthetic routes for the formation of chromene and pyridine derivatives directly from this compound are not extensively documented in publicly available research. While the core structure of an aminophenol can theoretically participate in reactions to form such heterocyclic systems, specific examples detailing reaction conditions and yields for the 3-fluoro substituted isomer are not readily found.

Application as a Building Block in Complex Organic Synthesis

The strategic placement of the amino, hydroxyl, and fluoro groups makes this compound a valuable precursor in multi-step synthetic pathways. Its dual functionality allows for the construction of complex heterocyclic scaffolds that are central to various fields of applied chemistry.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a well-established intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its primary utility lies in its capacity to form the 4-fluorobenzoxazole (B12292151) ring system, a privileged scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Numerous patents cite this compound as a key starting material for a range of therapeutic agents. For instance, it is used in the preparation of inhibitors for HIV reverse transcriptase. In one patented synthesis, this compound is reacted with ethyl 2-chloroiminoacetate HCl to generate 2-chloromethyl-4-fluorobenzoxazole, a crucial component for further elaboration into the final inhibitor. googleapis.com

It also serves as a building block for kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. googleapis.com Specific examples include its use in the synthesis of Janus Kinase (JAK) inhibitors, diacylglycerol lipase (B570770) α (DAGLα) inhibitors, and compounds targeting the IL-8 receptor. google.comnih.govgoogle.com In a typical reaction, it is condensed with other molecules to form a benzoxazole ring, which is then incorporated into a larger, more complex therapeutic molecule. nih.govgoogle.com For example, it is used in the synthesis of 4-(4-chlorophenyl-2-[(4-fluorobenzoxazol-2-yl)carbonylamino]thiophene-3-carboxylic acid, a modulator of intracellular calcium channels. google.com

The table below summarizes several pharmaceutical applications where this compound serves as a critical intermediate.

| Therapeutic Target/Class | Intermediate Formed | Patent/Reference |

| HIV Reverse Transcriptase Inhibitors | 2-Chloromethyl-4-fluorobenzoxazole | EP 0462800 A2 googleapis.com |

| Diacylglycerol Lipase α (DAGLα) Inhibitors | 1-(4-Fluorobenzo[d]oxazol-2-yl)-6-phenylhexan-1-ol | PubMed Central nih.gov |

| Janus Kinase (JAK) Inhibitors | Implied intermediate for pyrazolo-pyrrolopyrimidines | WO2010135650A1 google.com |

| CRAC Channel Modulators | 4-Fluorobenzoxazole moiety | CA2734500A1 google.com |

| IL-8 Receptor Antagonists | Benzoxazole derivatives | CN1539816A google.com |

| PDE4 Inhibitors | Intermediate for substituted piperidinones | WO2008110793A1 google.com |

While its use in pharmaceutical synthesis is well-documented, specific examples of its application as an intermediate in the synthesis of agrochemicals are not detailed in the available literature.

Precursor for Dyes and Pigments

This compound is cited as a potential intermediate in the synthesis of dyes. guidechem.com The o-aminophenol structural motif is known to be a precursor for metal-complex dyes and other chromophores. However, specific examples of dyes or pigments synthesized directly from this compound, along with their corresponding synthetic procedures and properties, are not prominently featured in reviewed literature. One patent concerning cationic yellow dyes lists this compound as a relevant chemical, but does not provide a specific synthetic application. google.com

Ligands for Metal Complexes

The molecular structure of this compound, containing adjacent hydroxyl and amino groups, makes it a potential bidentate ligand capable of coordinating with metal ions through its oxygen and nitrogen atoms to form a stable five-membered ring. Such o-aminophenol-type ligands are known to form complexes with a variety of metals. Despite this chemical plausibility, specific examples of metal complexes synthesized with this compound as the ligand, including their structural characterization and applications, were not identified in the surveyed scientific literature.

Spectroscopic and Computational Characterization of 2 Amino 3 Fluorophenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to characterize the unique structural features of 2-amino-3-fluorophenol.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic signals for the aromatic protons and the protons of the amino and hydroxyl groups. A reported ¹H NMR spectrum in DMSO at 400 MHz displayed a singlet for the hydroxyl proton at δ 9.43 ppm, a multiplet for two aromatic protons between δ 6.42-6.53 ppm, another multiplet for one aromatic proton from δ 6.32-6.42 ppm, and a singlet for the two amino protons at δ 4.34 ppm. guidechem.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterizing this compound. A patent for derivatives of 3-fluorophenol (B1196323) reported a ¹⁹F NMR spectrum in a DMSO-d₆/CFCl₃ solvent system, showing a signal at -116.40 ppm. google.com This chemical shift is indicative of the fluorine atom's electronic environment on the aromatic ring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.43 | s | 1H | -OH |

| 6.42-6.53 | m | 2H | Ar-H |

| 6.32-6.42 | m | 1H | Ar-H |

| 4.34 | s | 2H | -NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz guidechem.com

Table 2: ¹⁹F NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| -116.40 | Ar-F |

Solvent: DMSO-d₆/CFCl₃ google.com

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands for the O-H, N-H, and C-F bonds, as well as aromatic C-H and C=C bonds, would be expected. While a specific IR spectrum for this compound is not detailed in the provided results, studies on related fluorophenols, such as 3-fluorophenol and 4-fluorophenol (B42351), demonstrate the utility of IR spectroscopy in identifying vibrational modes. mdpi.comacs.org For instance, in matrix-isolation IR studies of 3-fluorophenol, the OH stretching frequency was observed around 3623-3624 cm⁻¹. mdpi.com The presence of both amino and hydroxyl groups in this compound would lead to a more complex spectrum in the high-frequency region.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The molecular weight of this compound is 127.12 g/mol . nih.gov A patent document for derivatives of 3-fluorophenol reported mass spectrometry data showing fragment ions at m/z (%) = 63 (5), 65 (17), 91 (100), 92 (8), 98 (3), 110 (6), and 123 (4), which can be used to deduce the fragmentation pattern of the molecule. google.com

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The electronic spectra of substituted phenols, such as 2-aminophenol (B121084), have been studied to understand the effects of substituents on their solvatochromic behavior in different solvents. researchgate.net While specific UV/Vis data for this compound is not available in the search results, it is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

Microwave rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides precise information about the molecular geometry and conformational preferences. Studies on related molecules like 2-fluoroaniline (B146934) and 3-fluorophenol have utilized microwave spectroscopy to determine their rotational constants and elucidate their conformational structures. mdpi.comumanitoba.ca For 2-fluoroaniline, microwave spectroscopy revealed that the amine group is twisted to facilitate a weak interaction between a hydrogen atom of the amine group and the fluorine atom. umanitoba.ca Similar intramolecular interactions could be expected in this compound, influencing its preferred conformation. The study of 3-fluorophenol identified two conformers, cis and trans, based on the orientation of the hydroxyl group relative to the fluorine atom. mdpi.com

Computational Chemistry for Structural and Electronic Analysis

Computational chemistry serves as a powerful complement to experimental spectroscopic methods. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy. For instance, in the study of 3-fluorophenol, DFT calculations at the B3LYP/aug-cc-pVTZ level of theory were used to predict the infrared spectra of its conformers, aiding in the assignment of experimental data. mdpi.com Similar computational approaches can be applied to this compound to predict its stable conformers, rotational constants, and spectroscopic signatures, providing a deeper understanding of its structural and electronic characteristics. Computational modeling has also been used to predict electrophilic aromatic substitution sites in related bromo-fluoro-phenol derivatives.

Geometry Optimization and Equilibrium Structures

The determination of the most stable three-dimensional arrangement of atoms, or equilibrium structure, is fundamental to understanding a molecule's properties. For this compound, computational chemistry methods are invaluable for predicting its geometry. Geometry optimization is a process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. storion.ru This is typically achieved using quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), which solve the Schrödinger equation for the molecule's electrons. nih.gov

For related molecules like 2-fluoroaniline and various fluorophenols, geometry optimizations have been successfully performed using methods like B3LYP with basis sets such as aug-cc-pVTZ. umanitoba.ca These calculations help in determining bond lengths, bond angles, and dihedral angles that define the molecule's shape. In the case of this compound, the presence of the amino (-NH2), hydroxyl (-OH), and fluorine (-F) substituents on the benzene ring leads to several possible conformations. The orientation of the -OH and -NH2 groups relative to the fluorine atom and to each other will significantly influence the molecule's final geometry.

The optimized geometry of related molecules like 2-fluorophenol (B130384) and 3-fluorophenol has been studied, revealing planar or near-planar structures. nih.gov For 2-aminophenol, the trans isomer, where the OH and NH2 groups are oriented away from each other, is found to be the most stable conformer in the gas phase. conicet.gov.ar For this compound, it is expected that the interplay of these interactions will lead to a preferred equilibrium structure, which can be computationally predicted and is crucial for understanding its spectroscopic and electronic properties.

Table 1: Predicted Equilibrium Structural Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar aromatic compounds. Precise values would require specific quantum chemical calculations for this compound.

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| C-O-H Bond Angle | ~109° |

| O-C-C-N Dihedral Angle | Varies with conformation |

Prediction of Vibrational Spectra and Conformational Isomerism

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its characteristic vibrational modes. conicet.gov.ar Computational methods are instrumental in predicting and interpreting these spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. mdpi.com These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to identify the molecule and its different conformers.

For this compound, the presence of multiple rotatable bonds (C-O and C-N) and the possibility of intramolecular hydrogen bonding suggest the existence of multiple conformational isomers. researchgate.net The relative energies of these conformers can be calculated to determine their populations at a given temperature. Studies on related molecules like 3-fluorophenol have shown the existence of cis and trans conformers, differing in the orientation of the hydroxyl group relative to the fluorine atom, with distinct vibrational signatures. mdpi.com Similarly, for 2-aminophenol, different conformers have been identified and characterized by their unique vibrational spectra. conicet.gov.ar

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the O-H, N-H, C-F, C-O, and C-N stretching and bending modes. The positions of the O-H and N-H stretching bands will be particularly sensitive to the presence and strength of intramolecular hydrogen bonds. For instance, a hydrogen-bonded O-H stretch will appear at a lower frequency (red-shifted) compared to a free O-H stretch.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are approximate frequency ranges and the exact values will depend on the specific conformation and intermolecular interactions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Free) | 3600 - 3650 |

| O-H Stretch (H-bonded) | 3200 - 3550 |

| N-H Stretch (Symmetric & Asymmetric) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1200 - 1300 |

| C-O Stretch | 1200 - 1260 |

| C-N Stretch | 1250 - 1350 |

| O-H Bend | 1330 - 1430 |

| N-H Bend | 1590 - 1650 |

Analysis of Electronic Structure and Hyperconjugation

The electronic structure of this compound is determined by the combination of the π-system of the benzene ring and the electronic effects of the substituents. The amino and hydroxyl groups are strong electron-donating groups through resonance (mesomeric effect), while the fluorine atom is an electron-withdrawing group through induction due to its high electronegativity, and a weak electron-donating group through resonance.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In this compound, several hyperconjugative interactions can be anticipated. For example, the lone pairs on the nitrogen and oxygen atoms can interact with the antibonding π* orbitals of the benzene ring, contributing to their electron-donating character.

Recent studies on 2-fluorophenol have debated the nature of the interaction between the hydroxyl group and the fluorine atom, with some suggesting it is not a classic hydrogen bond but rather a through-space coupling of electron clouds. researchgate.netd-nb.info In this compound, similar complex interactions between the adjacent amino, fluoro, and hydroxyl groups are expected. Natural Bond Orbital (NBO) analysis is a computational tool that can be used to quantify these hyperconjugative interactions and provide a detailed picture of the electron delocalization within the molecule. umanitoba.ca These interactions play a crucial role in determining the molecule's reactivity, acidity/basicity, and spectroscopic properties. For instance, the electronic transitions observed in UV-Vis spectroscopy are directly related to the energies of the molecule's frontier orbitals (HOMO and LUMO), which are in turn influenced by these electronic effects. acs.org

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Calculations

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are important molecular descriptors used in medicinal chemistry and drug design to predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. nih.gov

TPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. openeducationalberta.ca It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a lower TPSA are generally more permeable. The presence of both an amino group and a hydroxyl group in this compound will contribute significantly to its TPSA.

Lipophilicity, commonly expressed as LogP, is a measure of a molecule's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a key indicator of how a drug will distribute in the body. A higher LogP value indicates greater lipophilicity. The hydroxyl and amino groups are polar and tend to decrease the LogP, while the benzene ring is nonpolar and increases it. The fluorine atom also contributes to increasing lipophilicity.

Table 3: Predicted Physicochemical Properties of this compound (Illustrative) Note: These values are estimates based on the structure and would need to be confirmed by specific calculations or experiments.

| Property | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | ~66 Ų | Indicates moderate to good cell membrane permeability. researchgate.net |

| Lipophilicity (LogP) | ~1.5 | Suggests a balance between aqueous solubility and lipid permeability. |

Biological and Biomedical Research Applications

Role as Pharmaceutical Intermediates and Drug Discovery Scaffolds

2-Amino-3-fluorophenol is a versatile intermediate in organic synthesis, particularly valued in medicinal chemistry for the preparation of more complex molecules with therapeutic potential. chem960.com The presence of the fluorine atom can enhance metabolic stability and influence the binding interactions of resulting drug candidates. chem960.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comchemimpex.comossila.com Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets. For instance, it is a documented intermediate in the production of Regorafenib, an oral multi-kinase inhibitor. google.comtdcommons.org The synthesis of such APIs often involves multi-step processes where this compound provides a crucial molecular scaffold. guidechem.com

Development of Analgesics and Anti-inflammatory Agents

Research has pointed to the utility of aminofluorophenol derivatives in creating novel analgesics and anti-inflammatory drugs. echemi.comnetascientific.com While specific research focusing solely on this compound in this context is not extensively detailed in the provided results, the broader class of fluorinated aminophenols is recognized for its potential in developing these therapeutic agents. chemimpex.comnbinno.com The fluorine substitution can favorably alter the pharmacokinetic and pharmacodynamic properties of the final compounds.

Precursors for Kinase Inhibitors and Anticancer Agents

The development of kinase inhibitors is a significant area of cancer research, and this compound serves as a precursor in this field. It has been used in the synthesis of anilinoquinazoline (B1252766) RET kinase inhibitors. nih.gov Furthermore, its role as an intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases, highlights its importance in developing anticancer agents. tdcommons.orgresearchgate.net Derivatives of similar fluorinated phenols have also shown potential in creating compounds with in vitro cytotoxicity towards human cancer cells. ossila.com

Modulation of Enzyme Activity (e.g., Cytochrome P450, Acetylcholinesterase)

The modulation of enzyme activity is a critical aspect of drug action. The fluorine atom in this compound can influence how resulting compounds interact with enzymes like Cytochrome P450 (CYP450), which are crucial for drug metabolism. nih.govresearchgate.netacs.org Introducing fluorine can lead to increased metabolic stability. nih.gov For instance, fluorinated analogs of some drugs have shown greater stability against metabolism by certain CYP450 isozymes. nih.gov

Additionally, derivatives of fluorinated phenols have been investigated as inhibitors of other enzymes, such as acetylcholinesterase, a key target in the management of Alzheimer's disease. mdpi.com While direct studies on this compound's effect on acetylcholinesterase are not specified, the broader class of compounds shows potential in this area.

Investigation of Antimicrobial and Antifungal Properties

Derivatives of fluorinated phenols and related Schiff bases have been a subject of research for their antimicrobial and antifungal properties. researchgate.netnih.govresearchgate.net Studies on pyridine (B92270) Schiff bases derived from fluorinated phenols have indicated that the presence and position of fluorine atoms on the phenolic ring can be crucial for their antifungal activity. researchgate.netnih.govresearchgate.net For example, a pyridine Schiff base with two fluorine substitutions on the phenolic ring demonstrated clear antifungal activity, while a similar compound with only one fluorine did not. researchgate.netnih.gov This suggests that compounds derived from this compound could be investigated for similar properties.

Influence on Biological Pathways and Cellular Functions

The introduction of a fluorine atom into the structure of this compound significantly influences its biological activity. Fluorinated organic compounds are known to exhibit substantial biological effects, including enzyme inhibition, and impacts on cell communication and membrane transport. nih.govsemanticscholar.org The stability of these compounds can lead to longer biological half-lives, which in turn can inhibit normal metabolic processes. nih.govsemanticscholar.org

Signal Transduction and Gene Expression Regulation

The presence of fluorine in organic compounds can alter signal transduction pathways. mdpi.com For instance, in studies of the related compound 3-fluorophenol (B1196323), exposure led to the activation of various signaling pathways in the algae Chlorella pyrenoidosa. nih.govmdpi.com Specifically, pathways such as glycerophospholipid metabolism, autophagy, and glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis were activated, contributing to the stabilization of cell membrane structures and enhanced cell repair capacity. nih.govmdpi.com GPI anchoring is a crucial form of protein glycosylation in eukaryotic cells, playing a key role in signaling, cell growth, and immune response. nih.gov Autophagy, a cellular self-degradation mechanism, is also an important self-protection response. nih.gov

Furthermore, research on Arthrobacter sp. strain IF1, which degrades 4-fluorophenol (B42351), has identified two gene clusters, fpdA1 and fpdA2, that are expressed in the presence of 4-fluorophenol. nih.gov The expression of these genes, which are involved in the initial steps of the degradation pathway, suggests a specific genetic response to the fluorinated phenol (B47542). nih.gov

Membrane Transport and Cell Communication

Fluorination can significantly affect a molecule's ability to cross cell membranes. The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability. acs.orgontosight.ai This alteration in membrane transport is a key factor in the increased bioavailability of many fluorinated drugs. acs.org The electronegativity of the fluorine atom can also influence a compound's interactions with biological targets, thereby affecting cell communication. nih.govsemanticscholar.orgontosight.ai

Bioavailability Enhancement through Fluorination

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to improve the bioavailability of drug candidates. scispace.com This enhancement is often attributed to several factors:

Increased Lipophilicity : The introduction of fluorine can increase a molecule's lipophilicity, which can lead to better membrane permeability. acs.org

Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by enzymes such as Cytochrome P450 monooxygenases. This increased metabolic stability can prolong the drug's presence in the body. scispace.comacs.org

Altered Basicity : Placing a fluorine atom near a basic group, such as an amine, can reduce its basicity. This can enhance membrane permeability and, consequently, bioavailability. acs.orgscispace.com

The strategic placement of fluorine atoms can thus significantly improve the pharmacokinetic profile of a compound. nih.govrsc.org

Toxicity and Bioremediation Studies

While fluorination can enhance the therapeutic properties of a compound, it can also present toxicity concerns. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation. nih.govsigmaaldrich.comcymitquimica.com

Hormesis Effects and Tolerance Mechanisms in Biological Systems

Interestingly, studies on the related compound 3-fluorophenol have demonstrated a hormesis effect in the alga Chlorella pyrenoidosa. nih.gov Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition. mdpi.comnih.gov In the case of C. pyrenoidosa, low concentrations of 3-fluorophenol promoted growth, while higher concentrations were initially inhibitory before a promotional effect was observed. nih.gov

The tolerance mechanism of C. pyrenoidosa to 3-fluorophenol involved the enhanced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which help manage oxidative stress. nih.govmdpi.com

Metabolic Pathways Activated in Response to Compound Exposure